molecular formula C19H24F2N4O3 B2866948 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide CAS No. 2034307-02-1

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide

Cat. No.: B2866948
CAS No.: 2034307-02-1
M. Wt: 394.423
InChI Key: CWRHQVSSJYPWHT-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorocyclohexyl group, an oxadiazole ring, and a nicotinamide moiety, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the difluorocyclohexyl group and the nicotinamide moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxadiazole and nicotinamide moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide can be compared with other compounds that have similar structural features, such as:

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methylpropoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N4O3/c1-12(2)11-27-15-4-3-14(9-22-15)18(26)23-10-16-24-17(25-28-16)13-5-7-19(20,21)8-6-13/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRHQVSSJYPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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